molecular formula C8H8Cl6O4 B11999348 2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol CAS No. 6279-43-2

2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol

Cat. No.: B11999348
CAS No.: 6279-43-2
M. Wt: 380.9 g/mol
InChI Key: ILZPXCIRVHHHJM-UHFFFAOYSA-N
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Description

2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol is a complex organic compound with the molecular formula C8H8Cl6O4 It is known for its unique structure, which includes two trichloromethyl groups and a hexahydrofurofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol typically involves the reaction of hexahydrofurofuran derivatives with trichloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorinated furan derivatives, while substitution reactions can produce a variety of functionalized furan compounds .

Scientific Research Applications

2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol involves its interaction with molecular targets in biological systems. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function. The compound’s unique ring structure allows it to interact with specific molecular pathways, potentially affecting cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

    Hexahydrofurofuran derivatives: Compounds with similar ring structures but different substituents.

    Trichloromethyl compounds: Molecules containing trichloromethyl groups but lacking the furan ring system.

Uniqueness

2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol is unique due to the combination of its trichloromethyl groups and hexahydrofurofuran ring system. This combination imparts distinctive chemical properties, such as high reactivity and stability, making it valuable for various applications .

Properties

CAS No.

6279-43-2

Molecular Formula

C8H8Cl6O4

Molecular Weight

380.9 g/mol

IUPAC Name

2,5-bis(trichloromethyl)-2,3,5,6-tetrahydrofuro[3,2-b]furan-3a,6a-diol

InChI

InChI=1S/C8H8Cl6O4/c9-7(10,11)3-1-5(15)6(16,17-3)2-4(18-5)8(12,13)14/h3-4,15-16H,1-2H2

InChI Key

ILZPXCIRVHHHJM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2(C1(OC(C2)C(Cl)(Cl)Cl)O)O)C(Cl)(Cl)Cl

Origin of Product

United States

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